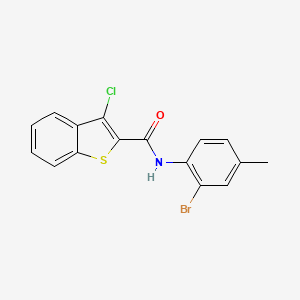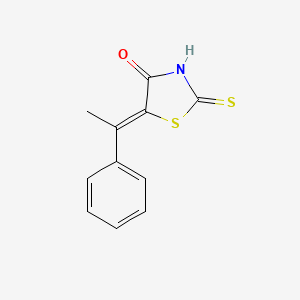![molecular formula C18H14N6O6 B11690672 2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine](/img/structure/B11690672.png)
2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are compounds containing an azomethine group (-CH=N-), which are known for their ability to stabilize various metals in different oxidation states
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine involves the reaction of 5-nitropyridine-2-amine with 4-hydroxy-3-methoxybenzaldehyde. The reaction typically occurs in a 2:1 stoichiometric ratio (2HL:M) in the presence of a suitable solvent and under controlled temperature conditions. The formation of the Schiff base ligand and its metal complexes can be confirmed using various spectroscopic techniques such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, particularly when complexed with metals.
Reduction: Reduction reactions can modify the nitro groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the nitro and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine involves its interaction with metal ions and biological molecules. The azomethine group in the compound can coordinate with metal ions, forming stable complexes. These complexes can then interact with biological targets, such as enzymes, to exert their effects. For example, the compound’s inhibition of α-glucosidase and α-amylase involves binding to the active sites of these enzymes, thereby preventing substrate binding and subsequent enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: This compound is similar in structure but lacks the additional nitro group on the pyridine ring.
2-(2-bromo-6-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide: This compound has a bromo group instead of a methoxy group and an acetamide group instead of a nitro group.
Uniqueness
2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups, along with the azomethine linkage, allows for versatile interactions with metal ions and biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H14N6O6 |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C18H14N6O6/c1-29-16-8-12(9-21-22-17-6-3-13(10-19-17)23(25)26)2-5-15(16)30-18-7-4-14(11-20-18)24(27)28/h2-11H,1H3,(H,19,22)/b21-9+ |
Clave InChI |
BBQUVTGKYCEXFT-ZVBGSRNCSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11690596.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11690609.png)
![4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690613.png)


![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11690624.png)
![(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690626.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11690630.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11690646.png)

![2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11690667.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11690669.png)
